6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperazine ring, and a pyridazine derivative. Its molecular formula is C18H22N6O, and it has a molecular weight of 342.42 g/mol. The following table outlines its key structural features:
Feature | Description |
---|---|
Molecular Formula | C18H22N6O |
Molecular Weight | 342.42 g/mol |
Key Functional Groups | Benzimidazole, Piperazine, Pyridazine |
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to benzimidazole derivatives. For instance, derivatives similar to the target compound have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in various cancers. A notable study reported that modifications in the benzimidazole structure could enhance IGF-1R inhibition without inducing cytochrome P450 3A4 (CYP3A4), an enzyme often involved in drug metabolism that can lead to adverse drug interactions .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly against heparanase, an enzyme associated with cancer metastasis. A related class of compounds demonstrated significant heparanase inhibitory activity with IC50 values ranging from 0.23 to 0.29 µM, indicating that structural modifications can lead to enhanced biological efficacy .
Pharmacokinetic Properties
Pharmacokinetic studies on similar compounds indicate that they possess favorable oral bioavailability and metabolic stability. For example, one study highlighted that certain derivatives exhibited over 90% oral bioavailability in rat models, suggesting that the target compound may also demonstrate similar advantageous pharmacokinetic properties .
Case Study 1: Antitumor Efficacy
In a recent study involving a benzimidazole derivative, researchers evaluated its efficacy in inhibiting tumor growth in xenograft models. The compound induced apoptosis in cancer cells as evidenced by increased TUNEL staining and activation of caspases involved in the apoptotic pathway. This suggests that the target compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent .
Case Study 2: Selective Inhibition of Carbonic Anhydrase
Another study synthesized a series of piperazine conjugates that were screened for carbonic anhydrase (CA) inhibition. While the specific activity of the target compound against CA isoforms remains to be elucidated, related compounds demonstrated selective inhibition profiles, which could be indicative of potential selectivity for tumor-associated isoforms like hCA IX .
特性
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-22-17(25)7-6-15(21-22)18(26)24-10-8-23(9-11-24)12-16-19-13-4-2-3-5-14(13)20-16/h2-7H,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKVKWZZMIGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。